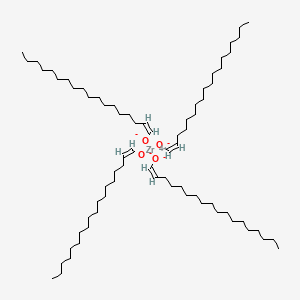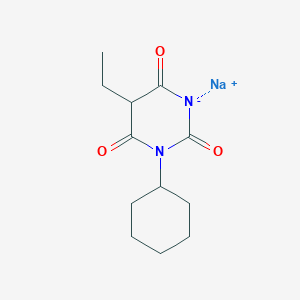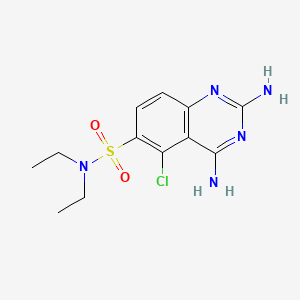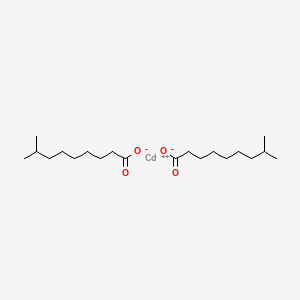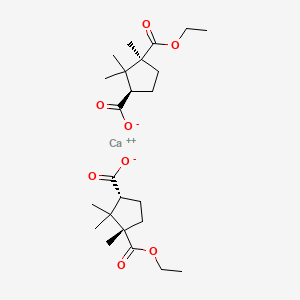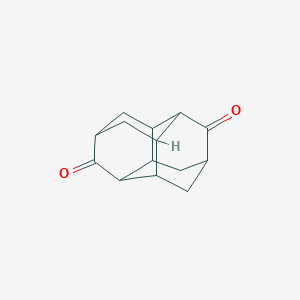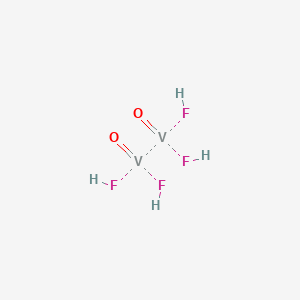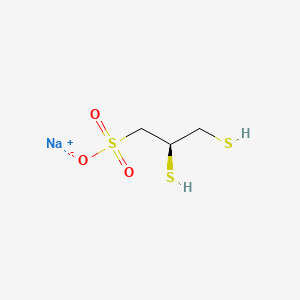
gamma-Methylcyclohexanepropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-Methylcyclohexanepropanol: is an organic compound with the molecular formula C10H20O It is a type of alcohol that features a cyclohexane ring with a methyl group and a propanol side chain
準備方法
Synthetic Routes and Reaction Conditions: Gamma-Methylcyclohexanepropanol can be synthesized through several methods. One common approach involves the hydrogenation of gamma-Methylcyclohexanepropanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. This reaction reduces the ketone group to an alcohol group, forming this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation reactors with advanced catalysts can optimize the yield and purity of the compound.
化学反応の分析
Types of Reactions: Gamma-Methylcyclohexanepropanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form gamma-Methylcyclohexanepropanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding alkane, gamma-Methylcyclohexanepropane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form gamma-Methylcyclohexanepropyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Gamma-Methylcyclohexanepropanone.
Reduction: Gamma-Methylcyclohexanepropane.
Substitution: Gamma-Methylcyclohexanepropyl chloride.
科学的研究の応用
Gamma-Methylcyclohexanepropanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.
Medicine: this compound may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
作用機序
The mechanism of action of gamma-Methylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules. The compound may also undergo metabolic transformations in living organisms, leading to the formation of active metabolites that exert specific effects.
類似化合物との比較
Gamma-Methylcyclohexanepropanol can be compared with other similar compounds, such as:
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Methylcyclohexanol: A cyclohexane derivative with a methyl group and a hydroxyl group.
Cyclohexanepropanol: A cyclohexane derivative with a propanol side chain.
Uniqueness: this compound is unique due to the presence of both a methyl group and a propanol side chain on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
特性
CAS番号 |
76019-91-5 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC名 |
3-cyclohexylbutan-1-ol |
InChI |
InChI=1S/C10H20O/c1-9(7-8-11)10-5-3-2-4-6-10/h9-11H,2-8H2,1H3 |
InChIキー |
XHKHXJPTSALKON-UHFFFAOYSA-N |
正規SMILES |
CC(CCO)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


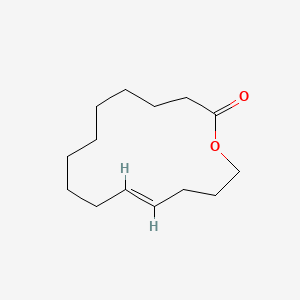


![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
